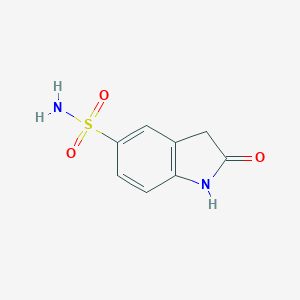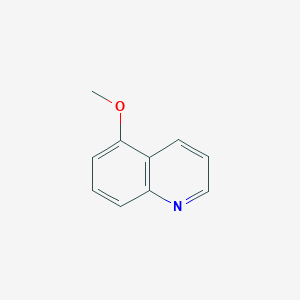
1,5-Diazido-3-oxapentane
Overview
Description
1,5-Diazido-3-oxapentane is a multifunctional alkylating agent . It has a molecular formula of C4H8N6O and a molecular weight of 156.15 .
Molecular Structure Analysis
The molecule contains a total of 19 atoms: 8 Hydrogen atoms, 4 Carbon atoms, 6 Nitrogen atoms, and 1 Oxygen atom . It has 18 bonds in total: 10 non-H bonds, 4 multiple bonds, 6 rotatable bonds, 4 double bonds, 2 positively charged Nitrogen atoms, and 1 aliphatic ether .Physical And Chemical Properties Analysis
1,5-Diazido-3-oxapentane is a liquid that is soluble in Dichloromethane and DMSO . It should be stored at -20° C .Scientific Research Applications
Nuclear Waste Management
“1,5-Diazido-3-oxapentane” has been used in the field of nuclear waste management. A novel technique based on magnetically assisted chemical separation (MACS) has been developed for the uptake of lanthanides and actinides from pure nitric acid solutions as well as from Simulated Pressurized Heavy Water Reactor-High Level Waste (PHWR-SHLW) . The uptake profiles of various metal ions, such as Pu (IV), U (VI), Th (IV), Am (III), Eu (III), Sr (II), Cs (I) and Fe (III) were investigated using N, N, N ′, N ′-tetraoctyl-3-oxapentane-1,5-diamide (TODGA) impregnated magnetic particles .
Extraction of Trivalent Actinides and Lanthanides
“1,5-Diazido-3-oxapentane” has been used in the extraction of trivalent actinides and lanthanides. N,N′-dioctyl-N,N′-di-dodecyl-3-oxapentane-1,5-diamide ((DdO)2DGA) is a novel unsymmetrical diglycolamide that has been used to analyze the third phase formation and extraction behavior of trivalent actinides and lanthanides in kerosene . The metal ion distribution ratios increase with increased acidity and extractant concentration .
Energetic Plasticizers
“1,5-Diazido-3-oxapentane” has been used in the field of energetic plasticizers. 1,5-Diazido-3-nitrazapentane (DANP) and 1,7-diazido-2,4,6-trinitrazaheptane (DATNH) are two energetic plasticizers . A detailed theoretical investigation was carried out using density functional theory and molecular mechanics methods .
Safety and Hazards
1,5-Diazido-3-oxapentane is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is for research use only and not intended for diagnostic or therapeutic use . Safety data sheets indicate that it is toxic if swallowed and can cause skin and eye irritation .
Mechanism of Action
Target of Action
1,5-Diazido-3-oxapentane is a fluorescent molecule that has been used as an affinity ligand for the detection of diazido . It also binds to carbohydrate and glycoclusters, which are important biomolecules . These targets play a crucial role in various biological processes, including cellular communication and immune response.
Mode of Action
The compound interacts with its targets through a process known as affinity binding . This involves the compound attaching itself to its target, forming a complex that can be detected due to the fluorescence of 1,5-Diazido-3-oxapentane . The fluorescence intensity can be modified by substituting the linker with metal ions such as Zn2+ .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,5-Diazido-3-oxapentane is currently limited. It is known that the compound is soluble in dichloromethane and dmso , which suggests it could be well-absorbed and distributed in the body
Action Environment
The action, efficacy, and stability of 1,5-Diazido-3-oxapentane can be influenced by various environmental factors. For instance, the compound’s fluorescence can be modified by substituting the linker with metal ions . Additionally, the compound’s solubility in Dichloromethane and DMSO suggests that its action could be influenced by the presence of these solvents
properties
IUPAC Name |
1-azido-2-(2-azidoethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N6O/c5-9-7-1-3-11-4-2-8-10-6/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEPBRYUGPSVPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCN=[N+]=[N-])N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444939 | |
| Record name | 1,5-DIAZIDO-3-OXAPENTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Diazido-3-oxapentane | |
CAS RN |
24345-74-2 | |
| Record name | 1,5-DIAZIDO-3-OXAPENTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B23526.png)





![[R-(R*,S*)]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B23540.png)